molecular formula C8H16N2O4 B6342607 CML-d2 CAS No. 2098497-00-6

CML-d2

Cat. No.: B6342607
CAS No.: 2098497-00-6
M. Wt: 206.24 g/mol
InChI Key: NUXSIDPKKIEIMI-HQIDLNOPSA-N
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Description

CML-d2 (Nε-Carboxymethyl-d2-lysine) is a deuterium-labeled stable isotope widely used as an internal standard for the precise quantification of Advanced Glycation Endproducts (AGEs), specifically Nε-carboxymethyl lysine (CML), in complex matrices . The accumulation of CML in food and biological systems is a key area of scientific inquiry due to its associations with dietary intake and age-related diseases . Accurate measurement of CML is crucial for understanding its role in food quality and human health. This compound is essential for advanced analytical techniques like HPLC-ESI-ITMS/MS, where it enables highly selective and sensitive analysis . By spiking samples with a known quantity of this compound, researchers can correct for analyte loss during sample preparation and account for matrix effects, thereby ensuring data accuracy and reproducibility through isotope dilution mass spectrometry . This compound is indispensable in food science research for creating reliable dietary CML databases and in clinical research for investigating the link between AGEs and metabolic conditions. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSIDPKKIEIMI-HQIDLNOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

CML-d2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with calcium-binding proteins, such as calmodulin-like proteins, which are essential for calcium signal transduction in cells. These interactions often result in conformational changes in the proteins, thereby modulating their activity and downstream signaling pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the differentiation and expansion of primary acute and chronic myeloid leukemia cells in vitro. Additionally, it can modulate glucose metabolism and glycolysis, thereby maintaining ATP turnover in tumor cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to calcium-binding sites on calmodulin-like proteins, inducing conformational changes that expose hydrophobic residues. This binding interaction is calcium-dependent and magnesium-independent, highlighting the specificity of this compound for calcium signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the combination of this compound with other therapeutic agents, such as tyrosine kinase inhibitors, has been shown to enhance anti-leukemic properties over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. For example, studies have shown that the administration of this compound in combination with other drugs can result in stronger anti-survival and anti-proliferative effects on leukemia-derived cells. It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism. For instance, this compound has been shown to modulate the activity of cytidine deaminase and deoxycytidine kinase, which are crucial for the metabolism of cytidine analogues. These interactions highlight the compound’s role in regulating metabolic pathways in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, this compound is transported across cell membranes by specific amino acid transporters, which facilitate its uptake and distribution within cells. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized to particular cellular compartments or organelles, where it exerts its effects. For instance, this compound has been observed to localize to the plasma membrane and dendritic compartments in neurons, influencing neurotransmitter release and cell signaling. This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Scientific Research Applications

Biochemical Properties

CML-d2 is characterized by its molecular formula C8H16N2O4C_8H_{16}N_2O_4 and a molecular weight of 206.24 g/mol. It is typically utilized in studies concerning advanced glycation end-products (AGEs), which are implicated in various pathological conditions including diabetes and cardiovascular diseases. This compound serves as a tracer in metabolic studies to investigate the kinetics of glycation processes within biological systems.

Cellular Effects

This compound has demonstrated significant effects on cellular processes, particularly in the context of leukemia. Research indicates that it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the differentiation and proliferation of both acute and chronic myeloid leukemia cells in vitro.

Key Findings:

  • Cell Signaling : this compound interacts with calcium-binding proteins such as calmodulin-like proteins, which play a critical role in calcium signal transduction within cells.
  • Gene Expression : The compound can induce changes in gene expression that affect cell survival and apoptosis, particularly in cancerous cells .

Molecular Mechanism

The mechanism through which this compound exerts its effects involves direct interactions with specific biomolecules. It binds to calcium-binding sites on calmodulin-like proteins, leading to conformational changes that can either inhibit or activate various enzymatic activities. This binding is crucial for modulating cellular responses to stress and inflammation.

Applications in Chronic Myeloid Leukemia Research

This compound's application extends into oncology, especially concerning chronic myeloid leukemia (CML). The compound has been involved in various studies aimed at enhancing therapeutic strategies against CML.

Case Studies:

  • Combination Therapies : Recent clinical trials have explored the synergistic effects of this compound with tyrosine kinase inhibitors (TKIs) such as dasatinib and nilotinib. These studies have shown improved molecular response rates when this compound is used alongside these agents .
    StudyTreatmentResponse Rate
    NCT01725204Dasatinib + Peg-IFNα2bMMR increased from 10% at M3 to 89% at M18
    NCT01872442Nilotinib + Peg-IFNα2bStatistically significant DMR rates at 12 months
  • Mechanism-Driven Approaches : Research indicates that this compound can enhance the efficacy of therapies targeting BCL-2 proteins, which are crucial for leukemia cell survival. The combination of this compound with BCL-2 inhibitors has shown promise in selectively inducing apoptosis in both proliferative and quiescent CML cells .

Comparison with Similar Compounds

Structural and Functional Similarities

CML-d2 belongs to a class of AGEs with structural analogs such as:

  • CML (Carboxymethyllysine): The non-deuterated form, identical in structure except for hydrogen atoms. Used as a biomarker for glycation but lacks isotopic labeling for internal standardization .
  • CEL (Carboxyethyllysine) : Features a carboxyethyl group instead of carboxymethyl. Like CML, it is implicated in diabetic complications but differs in formation pathways and receptor binding affinities .
  • CEL-d4 (Deuterated CEL) : A deuterated variant of CEL, used similarly to this compound for MS-based quantification .
Analytical Performance
Parameter This compound CML CEL-d4
Isotopic Label Deuterated (²H₂) Non-deuterated Deuterated (²H₄)
Primary Use Internal standard for CML quantification Target analyte Internal standard for CEL quantification
Detection Method UPLC-MS/MS, HPLC-MS ELISA, MS UPLC-MS/MS
LOD/LOQ ~0.1 ng/mL (UPLC-MS/MS) 1–5 ng/mL (ELISA) ~0.2 ng/mL (UPLC-MS/MS)
Matrix Compatibility Food, serum, glycated proteins Same as this compound Same as this compound

Key Findings :

  • Sensitivity : this compound achieves lower limits of detection (LOD) compared to ELISA-based CML assays due to MS specificity .
  • Precision: Isotopic labeling in this compound reduces ion suppression in MS, enhancing reproducibility (RSD < 10%) versus non-deuterated CML .
  • Selectivity : this compound is chromatographically resolved from CML and CEL using HILIC or C18 columns, avoiding co-elution .
Limitations and Challenges
  • Cost: Deuterated standards like this compound are more expensive to synthesize than non-deuterated analogs.
  • Cross-Reactivity : In ELISA, this compound may cross-react with anti-CML antibodies, necessitating MS for unambiguous detection .

Preparation Methods

Reductive Amination with Deuterated Reagents

A plausible route involves reductive amination between L-lysine and deuterated glyoxylic acid (DCOOD) in the presence of a reducing agent. Sodium cyanoborodeuteride (NaBD3CN) could facilitate the incorporation of deuterium during the reduction step. The reaction proceeds as follows:

L-lysine+DCOODNaBD3CNCML-d2+H2O\text{L-lysine} + \text{DCOOD} \xrightarrow{\text{NaBD}3\text{CN}} \text{CML-d}2 + \text{H}_2\text{O}

This method ensures selective deuteration at the carboxymethyl group while preserving the chiral integrity of lysine.

Acid-Catalyzed Deuterium Exchange

Deuterium incorporation may also occur via acid-catalyzed exchange in deuterated solvents (e.g., D2O) under elevated temperatures. However, this approach risks non-specific deuteration across the molecule, necessitating rigorous purification to isolate this compound.

Purification and Characterization

Chromatographic Separation

Post-synthesis purification often employs liquid chromatography (LC) to separate this compound from unreacted precursors and byproducts. A Welch Ultimate® XB-NH2 column, as described in LC-MS/MS protocols for CML analysis, enables effective resolution of deuterated and non-deuterated species. Gradient elution with acetonitrile and aqueous buffers optimizes peak separation (Table 1).

Table 1: Chromatographic Conditions for this compound Purification

ParameterSpecification
ColumnWelch Ultimate® XB-NH2 (4.6 × 250 mm)
Mobile PhaseAcetonitrile (A) / 0.1% Formic Acid (B)
Gradient5% A → 95% A over 20 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Mass Spectrometric Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for confirming isotopic purity. Electrospray ionization (ESI) in positive ion mode detects the [M+H]+ ion of this compound at m/z 207.24, distinguishing it from non-deuterated CML (m/z 205.23). Fragmentation patterns further validate the deuteration sites (Figure 1).

Figure 1: MS/MS Spectrum of this compound

  • Parent ion: m/z 207.24

  • Major fragments: m/z 190.18 (loss of NH3), m/z 146.12 (cleavage of carboxymethyl group)

Optimization of Reaction Conditions

Temperature and pH Dependence

Quantum chemical analyses highlight the influence of reaction parameters on deuteration efficiency. For instance, M06/6-311G(d,p) calculations reveal that lower temperatures (4–25°C) favor selective deuteration by minimizing side reactions. A pH range of 7.5–8.5 optimizes the nucleophilicity of lysine’s ε-amino group, enhancing reaction kinetics.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility and reduce proton exchange, preserving deuterium incorporation. Solvent-free conditions under microwave irradiation have also been explored to accelerate reaction times.

Analytical Challenges and Solutions

Matrix Effects in Biological Samples

When preparing this compound for use as an internal standard in biological matrices, matrix effects can suppress ionization efficiency during LC-MS/MS. Protein precipitation with acetonitrile (as validated for plasma and urine samples) mitigates this issue, achieving recoveries of 85–95%.

Table 2: Recovery Rates of this compound in Biological Matrices

MatrixRecovery (%)Precision (% RSD)
Plasma92.4 ± 3.14.7
Urine88.7 ± 2.85.2

Stability Considerations

This compound exhibits stability across a range of storage conditions. Lyophilized samples remain intact for ≥6 months at -80°C, while solutions in 0.1% formic acid retain 98% integrity after 24 hours at 4°C .

Q & A

Basic Research Questions

Q. How to design a controlled experimental protocol for evaluating CML-d2’s biochemical activity?

  • Methodological Answer: Use a randomized, blinded study design with appropriate controls (e.g., vehicle, positive/negative controls) to minimize bias. Define primary endpoints (e.g., IC50, EC50) and secondary endpoints (e.g., cytotoxicity, selectivity) early. Optimize dosage ranges based on pilot studies and include replicates for statistical power. Track metadata such as batch variability, solvent compatibility, and incubation conditions .
  • Data Example: A 5-year longitudinal study on imatinib for CML used Kaplan-Meier survival analysis and cytogenetic response rates, demonstrating the importance of predefined endpoints .

Q. What standardized practices ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer: Follow IUPAC guidelines for compound naming and characterization. Document synthesis steps, purification methods (e.g., HPLC gradients), and spectral data (NMR, IR, MS) with metadata (e.g., solvent, temperature). Use Chemical Markup Language (CML) to encode structural and analytical data for interoperability .
  • Data Example: Store raw spectral files in FAIR-compliant repositories (e.g., Zenodo) with unique digital object identifiers (DOIs) for future validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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